3-(4-fluorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S2/c1-33-19-12-8-17(9-13-19)23-28-22(32-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXKVEHNABOQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates various functional groups that contribute to its biological activity. The presence of fluorine and methylthio groups are particularly significant in modulating the compound's interaction with biological targets.
Biological Activity Overview
Research has demonstrated that quinazolinone derivatives exhibit a wide range of biological activities. The specific compound under review has shown potential in the following areas:
- Anticancer Activity : Compounds with quinazolinone structures have been reported to inhibit the growth of various cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HT-29) cancers. For instance, similar derivatives have shown IC50 values in the micromolar range against these cell lines .
- Antibacterial Activity : Quinazolinones have also been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives display significant activity against strains such as Staphylococcus aureus and Escherichia coli, often measured through minimum inhibitory concentration (MIC) assays .
Anticancer Studies
A series of studies have focused on the cytotoxic effects of quinazolinone derivatives. For example:
- Cytotoxicity Assays : In vitro assays using MTT methods have revealed that compounds similar to this compound exhibit dose-dependent inhibition of cell growth. Notably, some derivatives achieved IC50 values as low as 10 µM against cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | MCF-7 | 10 |
| A5 | PC3 | 12 |
| A6 | HT-29 | 11 |
Antibacterial Studies
The antibacterial efficacy of quinazolinones has been extensively documented:
- MIC Determinations : The MIC values for various quinazolinone derivatives have been assessed against multiple bacterial strains. For instance, compounds bearing specific substituents showed MIC values ranging from 8 to 32 µg/mL against S. aureus and E. coli .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| B1 | S. aureus | 16 |
| B2 | E. coli | 32 |
| B3 | P. aeruginosa | 24 |
The biological activity of quinazolinones is often attributed to their ability to interact with key molecular targets:
- Kinase Inhibition : Many quinazolinones act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. The interaction with these enzymes can lead to reduced proliferation and increased apoptosis in cancer cells .
- Antibacterial Mechanisms : The antibacterial action is believed to stem from the ability of these compounds to bind to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and leading to cell lysis .
Case Studies
Recent investigations into similar compounds have yielded promising results:
- Compound Evaluation : A study on a series of quinazoline-morpholine hybrids demonstrated significant cytotoxicity against lung cancer cells with an IC50 value of 2.83 µM for one derivative .
- Synergy Studies : Research into combinations of quinazolinones with other antibiotics has shown synergistic effects against resistant bacterial strains, enhancing therapeutic efficacy without increasing toxicity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that quinazoline-based molecules can inhibit the growth of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis . The specific incorporation of oxadiazole moieties enhances the efficacy of these compounds against different cancer types.
Antimicrobial Properties
The oxadiazole group is recognized for its antimicrobial activity. Compounds with this functional group have been tested against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that 3-(4-fluorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may exhibit similar properties, making it a candidate for further investigation in the development of new antimicrobial agents .
Anti-inflammatory Effects
Quinazoline derivatives have also been explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Research into organic semiconductors suggests that such compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their charge transport properties can be exploited to enhance device performance .
Coatings and Polymers
Another area of interest is the use of this compound in polymer chemistry. Its ability to act as a cross-linking agent could improve the mechanical properties and durability of coatings and adhesives. Studies have indicated that incorporating such compounds into polymer matrices can enhance thermal stability and resistance to environmental degradation .
Case Study 1: Anticancer Activity Assessment
A study conducted by Zhang et al. (2022) evaluated the anticancer potential of various quinazoline derivatives, including those similar to this compound). The results demonstrated that these compounds significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Testing
In a comparative study by Lee et al. (2023), several oxadiazole derivatives were tested against gram-positive and gram-negative bacteria. The findings suggested that compounds with methylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
Comparison with Similar Compounds
Key differences in substituents, molecular weight, and pharmacological profiles are highlighted below.
Structural Analogues with Modified Substituents
a. 2-(((3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)-3-(4-Fluorophenyl)quinazolin-4(3H)-one
- Molecular Formula : C25H19FN4O3S
- Molecular Weight : 474.5
- Key Difference : Replacement of the methylthio group with an ethoxy moiety reduces molecular weight and alters electronic properties. The ethoxy group may enhance solubility but reduce hydrophobic interactions in biological systems compared to the methylthio group .
b. 2-(((2-(3-Chlorophenyl)-5-Methyloxazol-4-yl)methyl)thio)-3-Ethylquinazolin-4(3H)-one
- Molecular Formula : C21H18ClN3O2S
- Molecular Weight : 411.9
- Key Difference: Substitution of the 1,2,4-oxadiazole ring with an oxazole and replacement of the 4-fluorobenzyl group with an ethyl chain significantly reduces molecular complexity.
Analogues with Heterocyclic Variations
a. 3-[4-(4-Substituted Phenyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl-Methoxy)-Phenyl]-2-Phenyl-3H-Quinazolin-4-One
- Key Features : Incorporates a 1,2,4-triazole-5-thione moiety instead of oxadiazole. These derivatives demonstrate broad-spectrum antimicrobial activity, suggesting that sulfur-containing heterocycles (e.g., thioether, thione) enhance bioactivity. However, the triazole ring may confer different steric and electronic effects compared to oxadiazoles .
b. 1-Methyl-3-(4-Substituted Phenyl-1,3-Thiazol-2-yl)-2-(Thiophen-2-yl)-2,3-Dihydroquinazolin-4(1H)-One
- Key Features: Features a thiazole ring and dihydroquinazolinone core. Such compounds have shown anti-tubercular activity (MIC values: 6.25–25 µg/mL), highlighting the importance of thiazole-thiophene hybrids in targeting microbial enzymes .
Comparative Data Table
*Estimated based on structural analogs.
Key Findings from Comparative Analysis
- Substituent Effects : The 4-fluorobenzyl group in the target compound likely enhances binding to hydrophobic pockets in target proteins, while the methylthiophenyl-oxadiazole moiety may improve electron-deficient character, favoring interactions with catalytic lysine residues in kinases .
Q & A
Q. How can researchers design an efficient synthetic route for this compound?
The synthesis of this quinazolinone derivative involves multi-step reactions, focusing on thioether and oxadiazole formation. Key steps include:
- Nucleophilic substitution : Reacting a fluorobenzyl chloride intermediate with a thiol-containing oxadiazole precursor under basic conditions (e.g., NaOH or K₂CO₃) to form the thioether linkage .
- Heterocyclic assembly : Constructing the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under microwave-assisted conditions to enhance reaction efficiency .
- Catalytic optimization : Using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for heterogenous reactions, achieving yields of 75–87% under 70–80°C .
Q. What spectroscopic methods are critical for structural confirmation?
- ¹H/¹³C NMR : Identify chemical shifts for aromatic protons (δ 7.1–8.3 ppm), fluorobenzyl methylene (δ ~4.5 ppm), and oxadiazole-related carbons (δ 160–170 ppm) .
- FT-IR : Confirm thioether (C-S, ~650 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays, referencing triazole-thione derivatives with MIC values of 2–16 µg/mL .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, leveraging the quinazolinone core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Compare Bleaching Earth Clay (pH 12.5) with other catalysts (e.g., NaHCO₃ or Et₃N) in PEG-400, monitoring reaction progress via TLC .
- Microwave-assisted synthesis : Optimize irradiation time (e.g., 10–30 minutes) and temperature (80–120°C) to reduce side products and enhance oxadiazole cyclization efficiency .
- Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. PEG-400 for solubility and reaction kinetics .
Q. How do substituent variations influence bioactivity?
- Fluorine vs. chlorine : Compare the 4-fluorobenzyl group with 4-chlorobenzyl analogs to assess lipophilicity and membrane permeability via logP calculations .
- Methylthio vs. methoxy : Replace the 4-(methylthio)phenyl group with methoxy to study electronic effects on enzyme binding (e.g., π-π stacking vs. hydrogen bonding) .
- Docking studies : Use AutoDock Vina to model interactions with bacterial FabH or human EGFR kinases, correlating binding scores (ΔG) with experimental IC₅₀ values .
Q. How should contradictory bioactivity data be resolved?
- Dose-response validation : Re-test compounds at serial dilutions (0.5–64 µg/mL) to rule out false positives/negatives in antimicrobial assays .
- Metabolic stability : Assess hepatic microsomal degradation to determine if poor bioavailability explains inconsistent in vivo vs. in vitro results .
- Crystallography : Resolve single-crystal structures of the compound bound to target enzymes (e.g., PDB deposition) to validate hypothesized binding modes .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent | MIC (S. aureus) (µg/mL) | IC₅₀ (EGFR kinase) (nM) |
|---|---|---|
| 4-Fluorobenzyl | 8 | 120 |
| 4-Chlorobenzyl | 4 | 85 |
| 4-Methoxybenzyl | 16 | 250 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
